(E)-Ethyl 4,4-dimethoxybut-2-enoate
CAS No.: 114736-25-3
Cat. No.: VC20867455
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 114736-25-3 |
---|---|
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
IUPAC Name | ethyl (E)-4,4-dimethoxybut-2-enoate |
Standard InChI | InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ |
Standard InChI Key | SIRJFJKWVNTUKV-AATRIKPKSA-N |
Isomeric SMILES | CCOC(=O)/C=C/C(OC)OC |
SMILES | CCOC(=O)C=CC(OC)OC |
Canonical SMILES | CCOC(=O)C=CC(OC)OC |
(E)-Ethyl 4,4-dimethoxybut-2-enoate is an organic compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . It is classified as an ester, featuring a butenoate structure with two methoxy groups attached at the 4-position, which contributes to its unique chemical properties and reactivity. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity.
Synthesis Methods
Several methods exist for synthesizing (E)-Ethyl 4,4-dimethoxybut-2-enoate, though specific details on these methods are not extensively documented in the available literature. Generally, the synthesis of such esters involves reactions that form the ester linkage and introduce the methoxy groups at the desired positions. The yield and purity can vary significantly based on the reaction conditions employed.
Applications
(E)-Ethyl 4,4-dimethoxybut-2-enoate is primarily used in organic synthesis due to its reactive nature. It can participate in various reactions, including conjugate additions and cycloadditions, making it a valuable intermediate in the synthesis of more complex molecules. Its applications extend into medicinal chemistry, where its derivatives may exhibit biological activity.
Related Compounds
Several compounds share structural similarities with (E)-Ethyl 4,4-dimethoxybut-2-enoate:
Compound Name | Structure Type | Unique Features |
---|---|---|
4,4-Dimethoxybutanoic acid | Carboxylic Acid | Lacks the double bond; more polar due to carboxylic group. |
Ethyl 4-methoxybutanoate | Ester | Contains only one methoxy group; different reactivity. |
3-Methoxybutanoic acid | Carboxylic Acid | Methoxy group at a different position; alters properties. |
Ethyl (E)-3-methoxybut-2-enoate | Ester | Different positioning of methoxy group affects reactivity. |
These compounds differ in their functional groups and the positioning of methoxy groups, leading to variations in reactivity and chemical properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume